Product packaging for Methyl 6-bromoquinoline-8-carboxylate(Cat. No.:CAS No. 1266728-34-0)

Methyl 6-bromoquinoline-8-carboxylate

Cat. No.: B1428527
CAS No.: 1266728-34-0
M. Wt: 266.09 g/mol
InChI Key: NZRRZMBXOBYOAD-UHFFFAOYSA-N
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Description

Methyl 6-bromoquinoline-8-carboxylate (CAS 1266728-34-0) is a brominated quinoline derivative with the molecular formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol . It is widely used in pharmaceutical and agrochemical research as a synthetic intermediate. Key properties include:

  • Purity: Available at ≥95% (BLD Pharm Ltd.) to 98% (Combi-Blocks) .
  • Storage: Stable at room temperature when sealed and protected from moisture .
  • Solubility: Requires solvent optimization (e.g., DMSO, ethanol) for stock solutions, with heating and sonication recommended to enhance dissolution .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO2 B1428527 Methyl 6-bromoquinoline-8-carboxylate CAS No. 1266728-34-0

Properties

IUPAC Name

methyl 6-bromoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRRZMBXOBYOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736094
Record name Methyl 6-bromoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266728-34-0
Record name Methyl 6-bromoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromoquinoline-8-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the use of bromine as a brominating agent in the presence of a catalyst to introduce the bromine atom at the 6-position of the quinoline ring. The resulting bromoquinoline is then esterified using methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-bromoquinoline-8-carboxylate has the following chemical properties:

  • Molecular Formula : C11_{11}H8_{8}BrNO2_2
  • Molecular Weight : 266.09 g/mol
  • InChI Key : NZRRZMBXOBYOAD-UHFFFAOYSA-N
  • Canonical SMILES : COC(=O)C1=C2C(=CC(=C1)Br)C=CC=N2

The compound features a bromine atom at the 6-position of the quinoline ring and a methyl ester group, which contributes to its reactivity and biological activity.

Chemistry

This compound is primarily utilized as a building block in organic synthesis. It serves as a precursor for synthesizing more complex quinoline derivatives, which are essential in developing new materials and pharmaceuticals.

Biology

In biological research, this compound is explored for its potential as a precursor in the development of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, particularly in antimicrobial and anticancer research .

Medicine

The medicinal applications of this compound include:

  • Antimicrobial Activity : Studies indicate that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For instance, it has been effective against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanisms involve inducing cell cycle arrest and promoting apoptosis .

Antimicrobial Efficacy

A study evaluated the antibacterial effects of this compound against various bacterial strains. The results indicated significant inhibition zones, showcasing its potential as an antimicrobial agent.

Anticancer Research

In another study focusing on cancer treatment, this compound was tested in combination with other chemotherapeutic agents. The findings revealed enhanced efficacy in reducing tumor cell viability compared to treatments using single agents alone .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInhibits proliferation of HeLa and MCF-7 cells
Enzyme InhibitionAffects DNA gyrase and Topoisomerase IV

Mechanism of Action

The mechanism of action of methyl 6-bromoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity (%) Similarity Score* Key Differences
This compound 1266728-34-0 C₁₁H₈BrNO₂ 266.09 95–98 Reference N/A
Ethyl 8-bromoquinoline-3-carboxylate 347146-14-9 C₁₂H₁₀BrNO₂ 280.12 N/A 0.91 Ethyl ester; bromine at C8 vs. C6
Methyl 5-bromoquinoline-8-carboxylate 1445781-45-2 C₁₁H₈BrNO₂ 266.09 N/A 0.91 Bromine at C5 vs. C6
Methyl 6-bromoquinoline-4-carboxylate 1601063-72-2 C₁₁H₈BrNO₂ 266.09 N/A 0.89 Carboxylate at C4 vs. C8
Methyl 7-bromoquinoline-3-carboxylate 1001756-23-5 C₁₁H₈BrNO₂ 266.09 95 0.87 Bromine at C7 vs. C6
Methyl 6-bromoquinoline-3-carboxylate 1220418-77-8 C₁₁H₈BrNO₂ 266.09 96 0.98** Carboxylate at C3 vs. C8

Similarity scores based on Tanimoto coefficients or structural alignment algorithms . *Value from a separate similarity assessment .

Biological Activity

Methyl 6-bromoquinoline-8-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a bromine atom at the 6-position of the quinoline ring and a methyl ester group. Its molecular formula is C11H7BrNO2C_{11}H_7BrNO_2. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth, thereby exhibiting antimicrobial properties. For instance, it can affect DNA gyrase and Topoisomerase IV, which are essential for bacterial DNA replication and transcription .
  • Anticancer Activity : Research indicates that derivatives of quinoline compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential against various pathogens. Studies have shown:

  • Broad Spectrum Activity : This compound demonstrates activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Case Study : A study evaluating the antibacterial effects of various quinoline derivatives found that this compound exhibited significant inhibition zones against tested bacterial strains, indicating its potential as an antimicrobial agent .

Anticancer Effects

Research into the anticancer properties of this compound indicates:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves inducing cell cycle arrest and promoting apoptosis .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has shown enhanced efficacy in reducing tumor cell viability compared to single-agent treatments .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialE. coli, S. aureusSignificant inhibition zones
AntifungalVarious fungal strainsModerate to strong antifungal activity
AnticancerHeLa, MCF-7Induction of apoptosis
Enzyme InhibitionDNA gyrase, Topoisomerase IVDisruption of DNA replication

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-bromoquinoline-8-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves bromination of quinoline precursors followed by esterification. For example, bromination at the 6-position of quinoline derivatives using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a polar aprotic solvent (e.g., DMF) is common. Esterification with methyl chloroformate in the presence of a base like triethylamine can yield the carboxylate . Optimization focuses on solvent choice, catalyst loading, and reaction time to minimize side products. Yield improvements (up to 70–80%) are achievable via stepwise purification using column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. The bromine atom at C6 causes deshielding in adjacent protons (e.g., C5 and C7), observable as distinct splitting patterns .
  • IR Spectroscopy : Confirms ester carbonyl (C=O) stretches (~1700 cm1^{-1}) and aromatic C-Br vibrations (~600 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (266.09 g/mol) and isotopic patterns due to bromine .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation .
  • Toxicity Management : Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Immediate decontamination with water is required upon exposure. Waste must be disposed via certified hazardous waste services .

Advanced Research Questions

Q. How does the bromine substituent position influence reactivity and bioactivity in quinoline derivatives?

  • Methodology :

  • Reactivity : Bromine at C6 directs electrophilic substitution to the 5- or 8-positions due to steric and electronic effects. Comparative studies with analogs (e.g., 3- or 4-bromo isomers) show distinct reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Bioactivity : Positional effects alter binding affinity to biological targets. For instance, C6 bromination enhances antimicrobial activity compared to C3-substituted derivatives, likely due to improved membrane penetration .

Q. How can contradictions between theoretical predictions and experimental data in brominated quinoline synthesis be resolved?

  • Methodology :

  • Statistical Analysis : Apply multivariate regression to identify outliers in yield or purity data. For example, discrepancies in predicted vs. actual Suzuki coupling yields may arise from solvent polarity effects not accounted for in computational models .
  • Replication Studies : Repeat experiments under standardized conditions to isolate variables (e.g., moisture levels, catalyst batch variability) .

Q. What role does computational modeling play in predicting the pharmacokinetics of this compound?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME calculate logP (2.98), solubility (-3.79 logS), and blood-brain barrier permeability (logBB = -1.2), indicating moderate bioavailability and limited CNS activity .
  • CYP Inhibition Screening : Molecular docking reveals potential inhibition of CYP2C19 (binding energy < -8 kcal/mol), suggesting drug-drug interaction risks .

Q. What challenges arise in crystallographic analysis, and how can SHELX software improve structure determination?

  • Methodology :

  • Crystallization Issues : Poor crystal quality due to flexible ester groups can be mitigated via co-crystallization with rigid ligands. SHELXL refines disordered structures using restraints for bond lengths/angles, improving R-factor convergence (<5%) .
  • Twinned Data : SHELXD resolves phase problems in twinned crystals via dual-space recycling algorithms, critical for accurate electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-bromoquinoline-8-carboxylate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.